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molecular formula C8H10N2O2 B8556457 3-Ethyl-4-nitrophenylamine

3-Ethyl-4-nitrophenylamine

Cat. No. B8556457
M. Wt: 166.18 g/mol
InChI Key: SLEINTHDMZZHIC-UHFFFAOYSA-N
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Patent
US07390923B2

Procedure details

N-(3-Ethyl-4-nitrophenyl)-2-methylacrylamide was prepared as described in Example 1a starting from 3-ethyl-4-nitrophenylamine (W. Pfleiderer et al. U.S. 2002/0146737 A1) and methacryloyl chloride. The crude product was purified by flash chromatography using heptane/ethyl acetate (9:1) as an eluent. 1H NMR (400 MHz, DMSO-d6): 1.22 (3H, t, 3J=7.4 Hz), 1.97 (3H, s), 2.87 (2H, q, 3J=7.4 Hz), 5.62 (1H, s), 5.88 (1H, s), 7.81 (1H, dd, 3J=8.9 Hz, 4J=2.3 Hz), 7.83 (1H, d, 4J=2.2 Hz), 8.00 (1H, d, 3J=8.8 Hz), 10.21 (1H, s, —NHCO—).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([NH2:12])[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10])[CH3:2].[C:13](Cl)(=[O:17])[C:14]([CH3:16])=[CH2:15]>>[CH2:1]([C:3]1[CH:4]=[C:5]([NH:12][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15])[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=C(C=CC1[N+](=O)[O-])N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C=CC1[N+](=O)[O-])NC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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